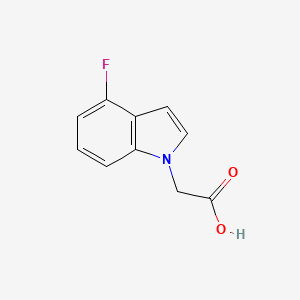

2-(4-Fluoro-1H-indol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

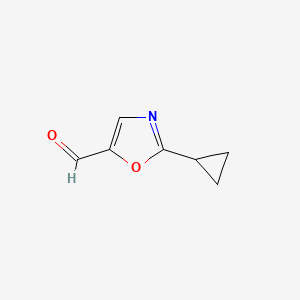

“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .

Molecular Structure Analysis

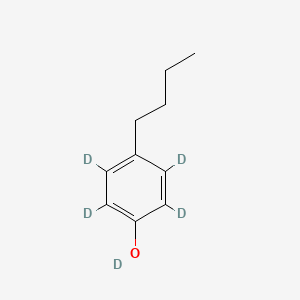

The molecular structure of “2-(4-Fluoro-1H-indol-1-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis

“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .Aplicaciones Científicas De Investigación

Bacterial Catabolism and Biotechnological Applications

Indole-3-acetic acid (IAA) is a well-known plant hormone involved in numerous plant growth processes. Bacteria capable of catabolizing IAA could offer insights into bioremediation technologies or agricultural practices where controlling plant hormone levels is crucial. Research by Laird et al. (2020) identified gene clusters in bacteria responsible for the aerobic degradation of IAA, highlighting potential applications in biotechnology and environmental management (Laird, Flores, & Leveau, 2020).

Auxin and Gibberellic Acid Effects on Algal Growth

The effects of auxins, such as indole-acetic acid, on algae offer insights into basic biological processes and potential applications in biofuels and bioproducts. Conrad, Saltman, and Eppley (1959) investigated the impact of auxins on the growth of Ulothrix, an alga, which could inform research on algae-based biofuels or bioproducts (Conrad, Saltman, & Eppley, 1959).

Herbicide Toxicity and Environmental Impact

Research on herbicides like 2,4-D, structurally similar to 2-(4-Fluoro-1H-indol-1-yl)acetic acid, helps understand the environmental impact and safety of chemical use in agriculture. A scientometric review by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity underscores the importance of studying such compounds for environmental safety and regulatory purposes (Zuanazzi, Ghisi, & Oliveira, 2020).

Indole Synthesis and Chemical Applications

Research on indole synthesis, including derivatives like 2-(4-Fluoro-1H-indol-1-yl)acetic acid, is crucial for pharmaceuticals and organic chemistry. Taber and Tirunahari (2011) reviewed methods for indole synthesis, presenting a classification system that aids in the development of new pharmaceuticals and organic compounds (Taber & Tirunahari, 2011).

Yeast Response to Acetic Acid and Fermentation Technologies

Understanding how yeasts respond to acetic acid is vital for fermentation technologies and biofuel production. Chaves et al. (2021) reviewed the molecular events involved in yeast cell death induced by acetic acid, providing insights that could improve industrial fermentation processes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Safety And Hazards

The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(4-fluoroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKXBCFCHSFTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724487 |

Source

|

| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-1H-indol-1-yl)acetic acid | |

CAS RN |

1313712-35-4 |

Source

|

| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)